molecular formula C15H11ClFN5O3S2 B1678500 5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide CAS No. 874146-69-7

5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No. B1678500
M. Wt: 427.9 g/mol
InChI Key: IVZQUWCWXYFPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PK11007 is an anti-p53 drug. PK11007 preferentially decreases viability in p53-compromised cancer cell lines IC50 values for inhibition of proliferation in a panel of 17 breast cell lines by PK11007 ranged from 2.3 to 42.2 μM. PK11007 induced apoptosis in p53 mutant cell lines. PK11007 is a potential approach for treating p53-mutated breast cancer, including the subgroup with TN disease. Note: Many vendors are selling PK11007 with wrong structure (the product they are selling is actually PK11000).

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Compounds with structural similarities have been studied for their inhibitory effects on carbonic anhydrase (CA) isozymes, particularly tumor-associated isozyme IX. These inhibitors show potential as antitumor agents due to their selective inhibition profiles, which differ significantly from those of classical, physiologically relevant isozymes I, II, and IV. For example, certain halogenated sulfonamides and aminobenzolamides have shown potent inhibition against CA IX, suggesting the possibility of designing more potent and selective inhibitors for therapeutic applications (Ilies et al., 2003).

Anti-inflammatory and Antinociceptive Activity

Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities. Certain compounds demonstrated significant activities in these areas, with lower ulcerogenic activity and higher LD50 values compared to other derivatives. This suggests their potential for development as safer anti-inflammatory and pain-relieving medications (Alam et al., 2010).

properties

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O3S2/c1-8-21-22-14(26-8)20-13(23)12-11(16)6-18-15(19-12)27(24,25)7-9-2-4-10(17)5-3-9/h2-6H,7H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZQUWCWXYFPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Reactant of Route 3
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

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